Stenbolone

Description

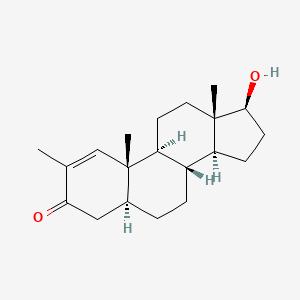

Structure

3D Structure

Properties

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h11,13-16,18,22H,4-10H2,1-3H3/t13-,14-,15-,16-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBGISLVORKLBN-YNZDMMAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199935 | |

| Record name | Stenbolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5197-58-0 | |

| Record name | Stenbolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5197-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stenbolone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005197580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stenbolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stenbolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stenbolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STENBOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q6FKA848S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Stenbolone's Mechanism of Action in Skeletal Muscle Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stenbolone, a synthetic derivative of dihydrotestosterone (B1667394) (DHT), is an anabolic-androgenic steroid (AAS) with purported high anabolic and low androgenic properties. This guide provides a detailed exploration of its core mechanism of action in skeletal muscle cells. While direct quantitative experimental data on Stenbolone is limited due to its status as a non-marketed compound, this document synthesizes available information and extrapolates its likely molecular pathways based on its structural similarity to other DHT derivatives. The primary mechanism is initiated by binding to and activating the androgen receptor (AR), which triggers a cascade of genomic and non-genomic signaling events. These pathways converge to increase protein synthesis and promote muscle hypertrophy, in part through the activation of satellite cells. This guide presents the current understanding of these processes, supported by data from related compounds, and outlines relevant experimental protocols for further investigation.

Introduction to Stenbolone

Stenbolone (2-methyl-5α-androst-1-en-17β-ol-3-one) is a synthetic androstane (B1237026) steroid and a derivative of dihydrotestosterone (DHT).[1] It is structurally similar to other AAS such as drostanolone (B1670957) and 1-testosterone.[1] While Stenbolone itself was never commercially marketed, its acetate (B1210297) ester, stenbolone acetate, was available for intramuscular injection.[1][2] It is reputed to have a high anabolic-to-androgenic ratio, suggesting a favorable profile for promoting muscle growth with a reduced risk of androgenic side effects.[3][4] Like other AAS, its primary effects are mediated through its interaction with the androgen receptor in various tissues, including skeletal muscle.[3][5]

Core Mechanism of Action in Skeletal Muscle

The anabolic effects of Stenbolone in skeletal muscle are initiated by its binding to the intracellular androgen receptor (AR). This ligand-receptor complex then translocates to the nucleus, where it functions as a transcription factor, modulating the expression of target genes involved in muscle growth and protein metabolism.

Androgen Receptor Binding and Activation

As a DHT derivative, Stenbolone is expected to bind to the AR with significant affinity.[6] Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. This complex then binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.

A diagram illustrating the initial steps of Stenbolone action, from cell entry to nuclear translocation.

Downstream Signaling Pathways

The activation of the AR by Stenbolone is hypothesized to influence several key signaling pathways that regulate muscle protein synthesis and degradation. The primary pathway implicated in the anabolic effects of androgens is the Akt/mTOR signaling cascade.

2.2.1. The Akt/mTOR Pathway

The Akt/mTOR pathway is a central regulator of cell growth and protein synthesis. Androgen-bound AR can activate this pathway, leading to:

-

Increased Protein Synthesis: Activated Akt phosphorylates and activates the mammalian target of rapamycin (B549165) (mTOR). mTOR, in turn, phosphorylates downstream targets such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This cascade ultimately enhances the translation of mRNA into protein.[7][[“]][9]

-

Inhibition of Protein Degradation: Akt can also phosphorylate and inhibit the Forkhead box O (FOXO) family of transcription factors, which are responsible for upregulating the expression of genes involved in muscle atrophy (e.g., MuRF1 and atrogin-1).

A diagram illustrating the proposed downstream signaling of Stenbolone via the Akt/mTOR pathway.

Role of Satellite Cells

Satellite cells are muscle stem cells that play a crucial role in muscle repair and hypertrophy. Androgens are known to stimulate the proliferation and differentiation of satellite cells.[10][11] This leads to an increase in the number of myonuclei within muscle fibers, enhancing their capacity for protein synthesis and enabling further growth. It is plausible that Stenbolone, like other androgens, promotes satellite cell activation, contributing to its anabolic effects.

A diagram illustrating the proposed role of Stenbolone in satellite cell activation and myonuclear accretion.

Quantitative Data

Table 1: Androgen Receptor Binding Affinity and Anabolic/Androgenic Ratio

| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone | Anabolic:Androgenic Ratio | Source(s) |

| Stenbolone | Slightly less than Primobolan (qualitative) | High (qualitative) | [3] |

| Testosterone (B1683101) | ~50% | 100:100 | [12] |

| Dihydrotestosterone (DHT) | ~150-200% | 100:200-300 | [12] |

| Drostanolone | Moderate (qualitative) | 62:25 | [6][13] |

| 1-Testosterone | High (qualitative) | 100:200 | [14] |

Note: The anabolic:androgenic ratio is a theoretical value derived from animal assays and may not directly translate to human effects.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the mechanism of action of AAS like Stenbolone.

Androgen Receptor Binding Assay

Objective: To determine the binding affinity of Stenbolone for the androgen receptor.

Methodology: A competitive radioligand binding assay is commonly employed.

-

Preparation of AR Source: Cytosol containing the AR is prepared from the ventral prostate of castrated male rats.

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-methyltrienolone (R1881), is used.

-

Competition: A constant concentration of the radioligand is incubated with the AR preparation in the presence of increasing concentrations of unlabeled Stenbolone.

-

Separation: Bound and free radioligand are separated using a method like dextran-coated charcoal or hydroxylapatite precipitation.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Stenbolone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated to represent the binding affinity.

In Vitro Protein Synthesis Assay

Objective: To quantify the effect of Stenbolone on protein synthesis rates in skeletal muscle cells.

Methodology: The Surface Sensing of Translation (SUnSET) method is a non-radioactive technique to measure global protein synthesis.

-

Cell Culture: C2C12 myoblasts are differentiated into myotubes.

-

Treatment: Myotubes are treated with various concentrations of Stenbolone or a vehicle control for a specified duration.

-

Puromycin (B1679871) Labeling: Puromycin, an aminonucleoside antibiotic that incorporates into nascent polypeptide chains, is added to the culture medium for a short period.

-

Cell Lysis and Western Blotting: Cells are lysed, and total protein is quantified. Protein lysates are then subjected to SDS-PAGE and western blotting using an anti-puromycin antibody.

-

Quantification: The intensity of the puromycin signal, which corresponds to the rate of protein synthesis, is quantified using densitometry and normalized to a loading control (e.g., total protein stain or a housekeeping protein).

Satellite Cell Activation and Proliferation Assay

Objective: To assess the effect of Stenbolone on the activation and proliferation of satellite cells.

Methodology: Immunofluorescence staining of satellite cells in cultured muscle fibers or in cross-sections of muscle tissue.

-

Sample Preparation: Single muscle fibers can be isolated and cultured, or muscle tissue can be cryosectioned.

-

Treatment: Cultured fibers or animals are treated with Stenbolone or a vehicle control.

-

Immunofluorescence Staining: Samples are fixed and stained with antibodies against satellite cell markers.

-

Quiescent and Activated Satellite Cells: Pax7 is a marker for both quiescent and activated satellite cells.

-

Proliferating Satellite Cells: Co-staining for Pax7 and a proliferation marker like Ki-67 or BrdU incorporation identifies proliferating satellite cells.

-

Differentiating Myoblasts: MyoD or myogenin are markers for differentiating myoblasts.

-

-

Imaging and Quantification: Samples are imaged using a fluorescence microscope. The number of satellite cells (total, proliferating, and differentiating) is counted and typically normalized to the number of myonuclei or muscle fibers.

Conclusion

Stenbolone, as a derivative of DHT, is presumed to exert its anabolic effects on skeletal muscle primarily through the activation of the androgen receptor. This initiates a signaling cascade, likely involving the Akt/mTOR pathway, which leads to an increase in protein synthesis and an inhibition of protein degradation. Furthermore, it is hypothesized that Stenbolone promotes the activation and proliferation of satellite cells, contributing to myonuclear accretion and enhanced muscle hypertrophy. While direct quantitative data for Stenbolone remains elusive, the established mechanisms of action for structurally similar anabolic-androgenic steroids provide a strong framework for understanding its potential effects. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully elucidate the specific molecular interactions and quantitative impact of Stenbolone on skeletal muscle cells.

References

- 1. Stenbolone - Wikipedia [en.wikipedia.org]

- 2. Stenbolone acetate - Wikipedia [en.wikipedia.org]

- 3. sciencegain.uk [sciencegain.uk]

- 4. CAS 5197-58-0: Stenbolone | CymitQuimica [cymitquimica.com]

- 5. muscleguide.uk [muscleguide.uk]

- 6. Drostanolone propionate: mechanism of action, clinical applications and side effects_Chemicalbook [chemicalbook.com]

- 7. Testosterone signals through mTOR and androgen receptor to induce muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resident muscle stem cells are not required for testosterone-induced skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 13. Drostanolone Enanthate Impact and Applications_Chemicalbook [chemicalbook.com]

- 14. Anabolic steroid - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Stenbolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stenbolone, a synthetic anabolic-androgenic steroid (AAS), is a derivative of dihydrotestosterone (B1667394) (DHT). This technical guide provides a comprehensive overview of its molecular structure, chemical properties, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data and protocols to support further investigation and understanding of this compound.

Molecular Structure and Identification

Stenbolone, chemically known as 17β-hydroxy-2-methyl-5α-androst-1-en-3-one, is a modified form of DHT.[1] Its structure is characterized by the introduction of a methyl group at the C-2 position and a double bond between C-1 and C-2 in the A-ring of the steroid nucleus.[1] These modifications enhance its anabolic properties while influencing its metabolic fate and receptor binding affinity.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one[2] |

| Chemical Formula | C₂₀H₃₀O₂[2] |

| Molecular Weight | 302.45 g/mol [3] |

| CAS Number | 5197-58-0[2] |

| Synonyms | 2-Methyl-5α-androst-1-en-17β-ol-3-one, 2-Methyl-δ1-4,5α-dihydrotestosterone, 2-Methyl-δ1-DHT, Deacetylanatrofin[2] |

Physicochemical Properties

The physical and chemical properties of Stenbolone are crucial for its handling, formulation, and pharmacokinetic profile.

Table 2: Physicochemical Data of Stenbolone

| Property | Value |

| Melting Point | 154-156 °C[4] |

| Boiling Point (Predicted) | 430.4 ± 45.0 °C[3] |

| Solubility | Limited solubility in water.[5] Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[5] |

| Optical Rotation | [α]D +52° (chloroform)[4] |

| Appearance | White solid[4] |

Anabolic and Androgenic Properties

Stenbolone is recognized for its anabolic effects, promoting muscle growth and protein synthesis. Its androgenic properties, which are responsible for the development of male secondary sexual characteristics, are also a key aspect of its biological activity. The ratio of these two activities is a critical parameter in the evaluation of AAS. One source reports an anabolic to androgenic ratio of 300:115-130 for Stenbolone acetate, relative to testosterone (B1683101) (100:100).[6]

Mechanism of Action

Like other AAS, Stenbolone exerts its effects by binding to and activating the androgen receptor (AR).[7] This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This interaction modulates the transcription of target genes, leading to the anabolic and androgenic effects of the compound. Due to its DHT-derived structure, Stenbolone does not aromatize into estrogen, thus avoiding estrogen-related side effects such as gynecomastia and water retention.

The signaling pathway is initiated by the binding of Stenbolone to the Androgen Receptor in the cytoplasm. This complex then dimerizes and translocates to the nucleus, where it binds to Androgen Response Elements on the DNA, leading to the transcription of target genes.

Stenbolone signaling pathway via the Androgen Receptor.

Experimental Protocols

Synthesis of Stenbolone

A plausible synthetic route to Stenbolone (17β-hydroxy-2-methyl-5α-androst-1-en-3-one) can be adapted from established methods for similar steroids.[8][9] A general workflow is outlined below.

References

- 1. US6583298B1 - Process for the synthesis of 17β-hydroxy-17α-methyl-2-oxa-5α-androstane-3-one - Google Patents [patents.google.com]

- 2. Stenbolone - Wikipedia [en.wikipedia.org]

- 3. 5197-58-0 CAS MSDS (Stenbolone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Stenbolone | 5197-58-0 [amp.chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. musclechemistry.com [musclechemistry.com]

- 7. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. DE60004054T2 - NEW METHOD FOR PRODUCING 17BETA-HYDROXY-17ALPHA-METHYL-2-OXA-5ALPHA-ANDROSTANE-3-ON - Google Patents [patents.google.com]

Stenbolone: A Technical Guide on its Relationship to Dihydrotestosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Stenbolone, a synthetic anabolic-androgenic steroid (AAS), and its intrinsic relationship with the potent endogenous androgen, dihydrotestosterone (B1667394) (DHT). Stenbolone, chemically designated as 2-methyl-5α-androst-1-en-17β-ol-3-one, is a structurally modified derivative of DHT, engineered to enhance its anabolic properties. This document elucidates the comparative molecular structure, androgen receptor binding kinetics, metabolic fate, and signaling pathways of Stenbolone in relation to DHT. Quantitative data from various studies are systematically presented in tabular format to facilitate direct comparison. Detailed experimental methodologies for key assays, including androgen receptor binding and in vivo assessment of anabolic and androgenic activities, are provided. Furthermore, signaling pathways and experimental workflows are visualized through Graphviz diagrams to offer a clear and concise understanding of the underlying biochemical processes.

Introduction

Stenbolone is a synthetic androstane (B1237026) steroid that belongs to the class of anabolic-androgenic steroids.[1] It is a derivative of dihydrotestosterone and is structurally related to other DHT-derived AAS such as drostanolone (B1670957) and 1-testosterone.[1] Unlike testosterone (B1683101), which can be converted to the more potent androgen DHT by the enzyme 5α-reductase, Stenbolone's structure is already based on the 5α-reduced androstane backbone. This intrinsic structural feature prevents its aromatization to estrogenic compounds, a common side effect associated with many other AAS.[2] The primary mechanism of action for Stenbolone, like other androgens, is through its interaction with the androgen receptor (AR), a ligand-activated transcription factor that modulates gene expression in target tissues.[3] This guide explores the nuanced relationship between Stenbolone and its parent compound, DHT, from a molecular and functional perspective.

Molecular Structure: Stenbolone as a Dihydrotestosterone Derivative

Stenbolone, also known as 2-methyl-δ¹-DHT, is a modified form of dihydrotestosterone.[1] The key structural modifications that differentiate Stenbolone from DHT are the introduction of a double bond between carbon 1 and 2 of the A-ring and the addition of a methyl group at the C-2 position.[1]

These alterations have significant implications for the molecule's biological activity and metabolic stability. The 5α-reduced nature of the steroid backbone is a shared feature with DHT, which contributes to its potent androgenic effects and prevents its conversion to estrogen.

Comparative Androgen Receptor Binding Affinity

The biological activity of androgens is primarily mediated through their binding to the androgen receptor. The affinity with which a ligand binds to the AR is a key determinant of its potency. While direct comparative studies on the binding affinity of Stenbolone and DHT are scarce in publicly available literature, data for DHT and structurally related compounds provide valuable insights.

Table 1: Androgen Receptor Binding Affinity Data

| Compound | Receptor Source | Radioligand | Binding Affinity (Kd) | IC50 | Relative Binding Affinity (RBA) | Reference |

| Dihydrotestosterone (DHT) | Human Genital Skin Fibroblasts | [³H]R1881 | 0.72 ± 0.11 nM | - | - | [4] |

| Dihydrotestosterone (DHT) | Hamster Prostate Cytosol | [³H]DHT | - | 3.2 nM | - | [5][6] |

| Methenolone | Rat Skeletal Muscle & Prostate | [³H]Methyltrienolone | - | - | > Testosterone | [7] |

| Stenbolone Acetate (B1210297) | - | - | - | - | Anabolic: 267-332, Androgenic: 107-144 (relative to testosterone) | [8] |

Note: The anabolic and androgenic activities for Stenbolone Acetate are based on in vivo assays (Hershberger assay) and not direct receptor binding affinity.

Metabolism of Stenbolone

The metabolism of Stenbolone acetate has been investigated in humans, with several metabolites identified in urine.[9] The primary metabolic pathways involve:

-

Oxidation: The 17β-hydroxyl group can be oxidized.

-

Reduction: The double bond in the A-ring and the 3-keto group can be reduced.

-

Hydroxylation: Hydroxyl groups can be added at various positions, including C16 and C18.

The majority of Stenbolone metabolites are excreted as glucuronic or sulfuric acid conjugates.[9]

Experimental Protocol: Identification of Urinary Metabolites by Gas Chromatography/Mass Spectrometry (GC/MS)

A common method for identifying steroid metabolites involves the following steps:

-

Sample Preparation: A urine sample is collected from a subject administered with Stenbolone acetate.

-

Enzymatic Hydrolysis: The urine is treated with β-glucuronidase/arylsulfatase to cleave the glucuronide and sulfate (B86663) conjugates, releasing the free steroid metabolites.

-

Extraction: The free steroids are extracted from the aqueous urine matrix using an organic solvent (e.g., diethyl ether).

-

Derivatization: The extracted metabolites are derivatized to increase their volatility and thermal stability for GC analysis. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

-

GC/MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The GC separates the different metabolites based on their boiling points and interaction with the column's stationary phase. The MS then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum for each metabolite that allows for its identification.[10]

Anabolic and Androgenic Activity: The Hershberger Assay

The anabolic and androgenic properties of steroids are often determined in vivo using the Hershberger assay. This assay, typically performed in castrated male rats, measures the increase in weight of specific androgen-sensitive tissues in response to the administration of the test compound.[11][12]

-

Anabolic activity is typically assessed by the weight increase of the levator ani muscle.[13]

-

Androgenic activity is determined by the weight increase of the seminal vesicles and ventral prostate.[13]

The ratio of anabolic to androgenic activity provides a measure of the compound's selectivity for muscle-building effects over virilizing effects. A secondary source indicates that the anabolic to androgenic ratio for Stenbolone acetate was reported in Julius Vida's 1969 book, "Androgens and Anabolic Agents - Chemistry and Pharmacology".[8]

Experimental Protocol: Hershberger Assay

-

Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.

-

Dosing: After a recovery period, the animals are treated with the test compound (e.g., Stenbolone) at various doses for a specified period, typically 7-10 days. A control group receives a vehicle, and a reference androgen (e.g., testosterone propionate) is also used for comparison.

-

Tissue Collection: At the end of the treatment period, the animals are euthanized, and the target tissues (levator ani muscle, seminal vesicles, and ventral prostate) are carefully dissected and weighed.

-

Data Analysis: The weights of the tissues from the treated groups are compared to those of the control group to determine the anabolic and androgenic effects of the compound.[14]

Signaling Pathways of Androgens

As a DHT derivative, Stenbolone is presumed to exert its effects through the same signaling pathways as other androgens. These can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of the androgen to the AR in the cytoplasm, followed by translocation of the androgen-AR complex to the nucleus. In the nucleus, this complex binds to androgen response elements (AREs) on the DNA, leading to the recruitment of co-regulators and the modulation of target gene transcription.[15] This process results in the synthesis of proteins that mediate the physiological effects of the androgen.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, androgens can also elicit rapid, non-genomic effects that are independent of gene transcription.[9][16][17] These actions are often initiated at the cell membrane and involve the activation of various second messenger systems, such as:

-

Calcium Mobilization: Androgens can induce a rapid increase in intracellular calcium concentrations.[17]

-

Kinase Cascades: Activation of signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[16]

-

G-protein Coupled Receptors: Interaction with membrane-associated receptors that are coupled to G-proteins.[17]

These non-genomic pathways can influence a variety of cellular processes, including cell proliferation, apoptosis, and ion channel activity.[16][17] While not specifically studied for Stenbolone, it is plausible that it can also initiate these rapid signaling events.

Synthesis of Stenbolone

Conclusion

Stenbolone's relationship to dihydrotestosterone is that of a structurally modified and potent derivative. Its 5α-reduced backbone, a feature inherited from DHT, confers a strong androgenic character and an inability to aromatize to estrogens. The key modifications—a C1-2 double bond and a C2 methyl group—are designed to enhance its anabolic effects relative to its androgenic actions. While direct comparative data on androgen receptor binding affinity with DHT is limited, the available information on its anabolic/androgenic ratio suggests a favorable profile for anabolic activity. The metabolism of Stenbolone is well-characterized, proceeding through oxidation, reduction, and hydroxylation, followed by conjugation for excretion. As a potent androgen, Stenbolone is presumed to act through both genomic and non-genomic signaling pathways to exert its physiological effects. This technical guide provides a comprehensive overview of the core scientific principles underlying Stenbolone's pharmacology, offering a valuable resource for researchers and professionals in the field of drug development and steroid biochemistry.

References

- 1. Stenbolone - Wikipedia [en.wikipedia.org]

- 2. 5α-Androstan-2-hydroxymethylene-17α-methyl-17β-ol-3-one, tri-trimethylsilyl [webbook.nist.gov]

- 3. Anabolic steroid - Wikipedia [en.wikipedia.org]

- 4. In vitro binding of 16-methylated C18 and C19 steroid derivatives to the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anabolic and androgenic activities of 19-nor-testosterone steroids: QSAR study using quantum and physicochemical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. evolutionary.org [evolutionary.org]

- 9. Non-genomic actions of androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 11. Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. mdpi.com [mdpi.com]

- 14. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genomic and non-genomic effects of androgens in the cardiovascular system: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genomic and non-genomic effects of androgens in the cardiovascular system: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Androgen Receptor Binding Affinity of Stenbolone: A Technical Guide

Introduction

Stenbolone is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT). Its biological activity is mediated through its interaction with the androgen receptor. The binding affinity of a ligand like Stenbolone to the AR is a critical parameter in determining its potency and potential physiological effects. This document outlines the standard experimental procedures for determining in vitro AR binding affinity and provides context through the established affinities of other common androgens.

Comparative Androgen Receptor Binding Affinity

While specific data for Stenbolone is not available, the following table summarizes the relative binding affinity (RBA) of several well-known androgens for the androgen receptor. This data provides a benchmark for interpreting potential future findings on Stenbolone.

| Compound | Relative Binding Affinity (RBA) (%) |

| Dihydrotestosterone (DHT) | 100 |

| Testosterone | 50 |

| Nandrolone | 50 |

| Metribolone (R1881) | 100-120 |

| Stenbolone | Data not available |

Experimental Protocol: Competitive Radioligand Binding Assay

A competitive radioligand binding assay is a common method to determine the binding affinity of a test compound for a receptor.

3.1. Materials and Reagents

-

Receptor Source: Cytosol preparations from androgen-sensitive tissues (e.g., rat prostate) or cells expressing recombinant human androgen receptor (e.g., Sf9 or CHO cells).

-

Radioligand: A high-affinity, radioactively labeled androgen, such as [³H]-Metribolone (R1881).

-

Test Compound: Stenbolone, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Wash Buffer: Tris-HCl buffer containing protease inhibitors.

-

Scintillation Cocktail: For detection of radioactivity.

3.2. Assay Procedure

-

Receptor Preparation: Prepare cytosol from the chosen receptor source by homogenization and centrifugation to isolate the soluble protein fraction containing the AR.

-

Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (Stenbolone).

-

Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 2-4 hours at 4°C).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is often achieved by hydroxylapatite or dextran-coated charcoal adsorption.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can then be determined. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Visualization of Pathways and Workflows

4.1. Androgen Receptor Signaling Pathway

Caption: Androgen Receptor Signaling Pathway.

4.2. Experimental Workflow for Competitive Binding Assay

Caption: Experimental Workflow for a Competitive Binding Assay.

Stenbolone: A Technical Whitepaper on its Historical Development and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stenbolone (2-methyl-5α-androst-1-en-17β-ol-3-one) is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT). First developed in the 1960s, it gained popularity as a therapeutic agent for conditions like anemia due to its favorable anabolic properties and reduced side effect profile compared to other potent androgens of its time. Marketed most commonly as its acetate (B1210297) ester, Stenbolone acetate, it was valued for its inability to aromatize into estrogen, thereby avoiding side effects such as gynecomastia and water retention. This document provides a comprehensive overview of the historical development of Stenbolone, its chemical and pharmacological properties, and a proposed synthesis pathway based on established steroid chemistry. Quantitative data is summarized, and key pathways are visualized to provide a technical guide for research and drug development professionals.

Historical Development

Stenbolone's emergence is rooted in the mid-20th-century pursuit of anabolic agents with a dissociated, or more favorable, ratio of anabolic (myotrophic) to androgenic effects.

-

1960s: Stenbolone acetate was first developed in Germany.[1]

-

1961: The German pharmaceutical company Schering AG is credited with its introduction.

-

1963: Syntex, a prominent company in steroid research, introduced Stenbolone to the market and later brought it to the United Kingdom and Mexico under the brand name Anatrofin.[2] It was also marketed in Spain as Stenobolone.[2][3]

-

Therapeutic Application: A primary medical use for Stenbolone was in the treatment of anemia.[2] It was considered a safer alternative to the more hepatotoxic steroid oxymetholone (B1678114) (Anadrol) for this purpose, as it effectively increased red blood cell production with fewer side effects.[2]

-

Discontinuation: Despite its popularity in both medical and performance-enhancement contexts, Stenbolone was eventually discontinued (B1498344) and has not been manufactured commercially since the late 1980s.[4] However, it has retained a reputation, with steroid guru Dan Duchaine reportedly considering it one of his favorite compounds.[1]

Below is a diagram illustrating the key milestones in the historical development of Stenbolone.

Caption: A timeline of Stenbolone's development and market history.

Chemical and Pharmacological Profile

Stenbolone is a structurally unique DHT derivative. Its chemical modifications are key to its pharmacological profile.

Chemical Structure:

-

IUPAC Name: (5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

-

Chemical Formula: C₂₀H₃₀O₂

-

Molar Mass: 302.458 g·mol⁻¹

-

Core Structure: It is a derivative of dihydrotestosterone (DHT) and is structurally classified as 2-methyl-5α-androst-1-en-17β-ol-3-one.[5] It is closely related to drostanolone (B1670957) (2-methyl-DHT) and 1-testosterone (δ¹-DHT).[5] The primary marketed form was Stenbolone acetate, its C17β acetate ester.[3]

Pharmacodynamics

Like all AAS, Stenbolone's effects are mediated through its interaction with the cellular androgen receptor (AR).[6]

-

Mechanism of Action: Stenbolone binds to the AR in the cytoplasm of target cells, such as skeletal muscle. This binding event induces a conformational change in the receptor, causing the dissociation of heat shock proteins. The steroid-receptor complex then translocates into the cell nucleus, where it dimerizes and binds to specific DNA sequences known as hormone response elements (HREs). This interaction modulates the transcription of androgen-responsive genes, leading to an increase in protein synthesis and a decrease in protein catabolism, which underlies its anabolic effects.

-

Aromatization: Stenbolone is a DHT derivative and cannot be converted to estrogen by the aromatase enzyme. This lack of aromatization means it does not produce estrogenic side effects such as water retention or gynecomastia.

-

Anabolic and Androgenic Effects: Stenbolone is recognized for having a strong anabolic effect relative to its androgenic activity.[4] This favorable ratio made it a desirable compound for therapeutic applications where muscle wasting was a concern.

The general signaling pathway for anabolic-androgenic steroids is depicted below.

Caption: General mechanism of action for Stenbolone via the androgen receptor.

Pharmacokinetics

-

Administration: Stenbolone was administered via intramuscular injection as its acetate ester.[3]

-

Half-life: The acetate ester provides a short half-life, necessitating frequent injections (e.g., daily or every other day) to maintain stable blood plasma levels.[1]

-

Metabolism: After administration, the acetate ester is cleaved, releasing the parent hormone, Stenbolone. It is then metabolized in the body. Studies have identified several urinary metabolites, resulting from the oxidation of the 17β-hydroxyl group and/or reduction of the A-ring, with or without hydroxylation at the C16 position.[7] The parent compound was detectable in urine for over 120 hours post-administration.[7]

Quantitative Pharmacological Data

The dissociation of anabolic and androgenic effects is a key metric for evaluating AAS. The data for Stenbolone are presented below in comparison to testosterone.

| Compound | Anabolic Rating | Androgenic Rating | Notes |

| Testosterone | 100 | 100 | Reference standard. |

| Stenbolone Acetate | 267-332 | 107-144 | Data derived from standard assays comparing its effects on muscle vs. prostate tissue growth relative to testosterone.[8] |

Table 1: Anabolic and Androgenic Ratings.

Synthesis of Stenbolone

While a specific, publicly available, step-by-step industrial synthesis protocol for Stenbolone is not detailed in peer-reviewed literature, a plausible synthetic route can be constructed based on well-established steroid chemistry, particularly the synthesis of related 5α-androstane derivatives. A likely pathway starts from a common steroid precursor like Dihydrotestosterone (DHT).

Proposed Synthesis Pathway

The synthesis of 2-methyl-5α-androst-1-en-17β-ol-3-one (Stenbolone) likely involves the introduction of a methyl group at the C2 position and the creation of a double bond between C1 and C2 of the A-ring of the steroid nucleus.

Experimental Protocol (Hypothetical):

-

Protection of 17β-hydroxyl group: The 17β-hydroxyl group of 5α-dihydrotestosterone (DHT) is first protected, for example, by acetylation using acetic anhydride (B1165640) in pyridine (B92270) to form DHT acetate. This prevents its oxidation in subsequent steps.

-

Formylation at C2: The protected DHT is reacted with a formylating agent, such as ethyl formate (B1220265) in the presence of a strong base like sodium methoxide. This introduces a hydroxymethylene group at the C2 position, creating 2-hydroxymethylene-5α-androstan-17β-ol-3-one acetate.

-

Thioenol Ether Formation: The 2-hydroxymethylene intermediate is reacted with a thiol (e.g., ethanethiol) to form a thioenol ether. This step is crucial for the subsequent methylation.

-

Reductive Desulfurization and Methylation: The thioenol ether is subjected to reductive desulfurization using a reducing agent like Raney Nickel. This process removes the sulfur group and results in the formation of the 2-methyl group.

-

Introduction of C1-C2 Double Bond: A double bond is introduced into the A-ring. This can be achieved through various methods, such as bromination at the C2 position followed by dehydrobromination, or by using a dehydrogenating agent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Deprotection of 17β-hydroxyl group: The protecting group at the 17β-position (acetate) is removed via hydrolysis (e.g., using potassium carbonate in methanol) to yield the final product, Stenbolone.

The following diagram outlines this proposed synthetic workflow.

Caption: A plausible workflow for the chemical synthesis of Stenbolone.

Conclusion

Stenbolone holds a significant place in the history of anabolic steroid development. Its creation was a step towards isolating the desirable anabolic properties of androgens while minimizing unwanted androgenic and estrogenic side effects. Although no longer produced commercially for medical use, its pharmacological profile—characterized by a strong anabolic effect, lack of aromatization, and manageable side effects—explains its historical popularity. The information and proposed synthesis pathway presented in this whitepaper serve as a technical resource for professionals in pharmacology and drug development, providing a foundational understanding of this noteworthy DHT derivative.

References

- 1. evolutionary.org [evolutionary.org]

- 2. musclechemistry.com [musclechemistry.com]

- 3. Stenbolone acetate - Wikipedia [en.wikipedia.org]

- 4. CAS 5197-58-0: Stenbolone | CymitQuimica [cymitquimica.com]

- 5. Stenbolone - Wikipedia [en.wikipedia.org]

- 6. rjp.nipne.ro [rjp.nipne.ro]

- 7. Studies on anabolic steroids--6. Identification of urinary metabolites of stenbolone acetate (17 beta-acetoxy-2-methyl-5 alpha-androst-1-en-3-one) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wumeitech.com [wumeitech.com]

An In-Depth Technical Guide to Stenbolone Acetate and Stenbolone Base for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stenbolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT), and its esterified variant, Stenbolone acetate (B1210297), are compounds of interest in endocrinological and pharmacological research. This technical guide provides a comprehensive comparison of Stenbolone acetate and Stenbolone base for research purposes. While both compounds share the same active hormonal core, the presence of the acetate ester in Stenbolone acetate significantly influences its pharmacokinetic profile, affecting its half-life and administration protocols. This document outlines their chemical properties, mechanism of action, and provides detailed experimental protocols for their characterization. Due to a scarcity of direct comparative studies in publicly available literature, this guide synthesizes existing data on Stenbolone acetate and general principles of steroid pharmacology to infer the characteristics of Stenbolone base.

Chemical and Physical Properties

Stenbolone and its acetate ester are structurally distinct, which translates to different physicochemical properties. Stenbolone acetate is the 17β-acetate ester of Stenbolone.[1] The addition of the acetate group increases the molecule's lipophilicity, which in turn affects its absorption and release kinetics when administered.

| Property | Stenbolone Acetate | Stenbolone (Base) |

| Synonyms | 17β-Acetoxy-2-methyl-5α-androst-1-en-3-one, Anatrofin | 2-Methyl-5α-androst-1-en-17β-ol-3-one, Deacetylanatrofin |

| Molecular Formula | C22H32O3 | C20H30O2 |

| Molecular Weight | 344.49 g/mol | 302.45 g/mol [2] |

| CAS Number | 1242-56-4 | 5197-58-0[3] |

| Structure | Ester of Stenbolone | Free alcohol form |

Mechanism of Action and Signaling Pathway

Both Stenbolone acetate and Stenbolone base exert their biological effects through the same fundamental mechanism: binding to and activating the androgen receptor (AR). Stenbolone acetate acts as a prodrug to Stenbolone; it is metabolized in the body, where the acetate ester is cleaved, releasing the active Stenbolone base.[4] The liberated Stenbolone then interacts with the AR.

The androgen receptor is a ligand-activated transcription factor that, upon binding to an androgen like Stenbolone, undergoes a conformational change. This complex then translocates to the cell nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the anabolic and androgenic effects associated with these compounds.

Comparative Analysis: Stenbolone Acetate vs. Stenbolone Base

A direct quantitative comparison of the two compounds is challenging due to the limited availability of head-to-head research data. However, based on the principles of steroid pharmacology, key differences can be elucidated.

| Feature | Stenbolone Acetate | Stenbolone (Base) | Rationale / Inferred Properties |

| Potency | Lower mg for mg | Higher mg for mg | The acetate ester contributes to the total molecular weight of Stenbolone acetate, meaning a given mass contains fewer active Stenbolone molecules compared to the same mass of Stenbolone base. |

| Half-life | Shorter | Longer (inferred) | The acetate ester is rapidly cleaved in the body, leading to a quicker release and clearance of the active hormone.[5] The un-esterified base form would likely have a longer systemic half-life. |

| Androgenic/Anabolic Ratio | Androgenic: 115-130, Anabolic: 300 (relative to Testosterone)[5] | Not explicitly documented, but expected to be identical to the active metabolite of the acetate. | The anabolic and androgenic effects are mediated by the active Stenbolone molecule after the ester is cleaved. |

| Administration | Intramuscular injection | Likely suitable for oral or injectable administration, though oral bioavailability may be a factor. | The acetate ester enhances oil solubility for injection. The base form's suitability for different routes would depend on its formulation. |

| Metabolism | Hydrolyzed to Stenbolone, followed by further metabolism.[4] | Undergoes metabolic pathways typical for anabolic steroids. | The initial metabolic step for the acetate is the cleavage of the ester bond. |

Experimental Protocols

For researchers investigating Stenbolone acetate and Stenbolone base, the following experimental protocols provide a framework for characterizing their biological activity.

Androgen Receptor Binding Assay

This assay determines the binding affinity of the compounds to the androgen receptor.

Objective: To quantify the relative binding affinity (RBA) of Stenbolone acetate and Stenbolone base for the androgen receptor.

Methodology:

-

Receptor Source: Utilize a source of androgen receptors, such as cytosol preparations from rat ventral prostate or recombinant human androgen receptor.

-

Radioligand: Employ a radiolabeled androgen, for instance, [³H]-mibolerone or [³H]-dihydrotestosterone.

-

Competitive Binding: Incubate the receptor preparation with the radioligand at a constant concentration in the presence of increasing concentrations of the unlabeled test compounds (Stenbolone acetate or Stenbolone base).

-

Separation: Separate the receptor-bound from the free radioligand using methods like hydroxylapatite precipitation or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The relative binding affinity can then be calculated in comparison to a reference androgen.

In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)

This bioassay is the standard for determining the anabolic to androgenic ratio of a steroid.[6][7]

Objective: To determine and compare the anabolic and androgenic potency of Stenbolone acetate and Stenbolone base in a rodent model.

Methodology:

-

Animal Model: Use castrated prepubertal male rats.

-

Treatment Groups:

-

Vehicle control (e.g., corn oil).

-

Reference androgen (e.g., testosterone (B1683101) propionate).

-

Multiple dose levels of Stenbolone acetate.

-

Multiple dose levels of Stenbolone base.

-

-

Administration: Administer the compounds daily for a set period (typically 7-10 days) via subcutaneous injection or oral gavage.

-

Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the following tissues:

-

Anabolic indicator: Levator ani muscle.

-

Androgenic indicators: Ventral prostate, seminal vesicles, and glans penis.

-

-

Data Analysis: Compare the weights of the target tissues in the treated groups to the vehicle control group. The anabolic and androgenic activities are expressed relative to the reference androgen. The anabolic-to-androgenic ratio is then calculated.

Conclusion and Future Research Directions

Stenbolone acetate and Stenbolone base are both potent androgens that function through the androgen receptor. The primary difference lies in the pharmacokinetics introduced by the acetate ester in Stenbolone acetate, which acts as a prodrug to the active Stenbolone base. While Stenbolone acetate has a documented anabolic-to-androgenic ratio, there is a notable lack of direct comparative studies and specific data for Stenbolone base in the scientific literature.

Future research should focus on:

-

Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to definitively quantify the differences in potency, efficacy, and pharmacokinetics between Stenbolone acetate and Stenbolone base.

-

Pharmacokinetic Profiling: Detailed pharmacokinetic studies of Stenbolone base to determine its oral bioavailability, half-life, and metabolic fate.

-

Receptor Interaction Studies: In-depth analysis of the binding kinetics and conformational changes induced in the androgen receptor by Stenbolone.

A more complete understanding of these two compounds will be invaluable for researchers in the fields of endocrinology, pharmacology, and drug development.

References

- 1. Stenbolone acetate - Wikipedia [en.wikipedia.org]

- 2. Stenbolone | C20H30O2 | CID 234454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stenbolone - Wikipedia [en.wikipedia.org]

- 4. Studies on anabolic steroids--6. Identification of urinary metabolites of stenbolone acetate (17 beta-acetoxy-2-methyl-5 alpha-androst-1-en-3-one) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. musclechemistry.com [musclechemistry.com]

- 6. excelmale.com [excelmale.com]

- 7. benchchem.com [benchchem.com]

Unraveling the Metabolic Fate of Stenbolone In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vivo metabolic pathways of Stenbolone (17β-hydroxy-2-methyl-5α-androst-1-en-3-one), a synthetic anabolic-androgenic steroid. This document details the biotransformation of Stenbolone in the human body, outlines the experimental protocols utilized for metabolite identification, and presents quantitative data in a structured format for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.

Introduction to Stenbolone Metabolism

Stenbolone, a derivative of dihydrotestosterone, undergoes extensive metabolic modifications following administration. The primary site of metabolism for anabolic steroids is the liver, where a series of enzymatic reactions, broadly categorized as Phase I and Phase II metabolism, alter the parent compound to facilitate its excretion.[1] Phase I reactions typically involve oxidation, reduction, and hydroxylation, while Phase II reactions involve conjugation with endogenous molecules such as glucuronic acid or sulfate (B86663).[1][2]

The metabolism of Stenbolone acetate (B1210297) has been investigated in humans, revealing a complex pattern of biotransformation.[3] Following oral administration, the acetate ester is rapidly hydrolyzed to the active parent compound, Stenbolone. Subsequently, Stenbolone is metabolized through various pathways, including the reduction of the A-ring, oxidation of the 17β-hydroxyl group, and hydroxylation at different positions of the steroid nucleus.[3] The resulting metabolites are then primarily excreted in the urine as glucuronide and sulfate conjugates.[3]

Metabolic Pathways of Stenbolone

The in vivo metabolism of Stenbolone is characterized by several key transformations. A pivotal human study identified nine primary urinary metabolites of Stenbolone acetate.[3] The metabolic reactions observed include:

-

Reduction of the A-ring: The double bond at C1-C2 and the 3-keto group in the A-ring are subject to reduction.

-

Oxidation of the 17β-hydroxyl group: The 17β-hydroxyl group can be oxidized to a 17-keto group.

-

Hydroxylation: The steroid nucleus can be hydroxylated at various positions, with C16 and C18 being identified sites.[3][4]

These metabolic conversions result in a variety of metabolites that are then conjugated for excretion. The majority of metabolites are found in the glucuronic acid fraction, with some also present as sulfate conjugates.[3] Interestingly, no unconjugated metabolites were detected, indicating efficient conjugation of the metabolic products.[3]

Below is a diagram illustrating the primary metabolic pathways of Stenbolone.

Caption: Primary Phase I and Phase II metabolic pathways of Stenbolone.

Quantitative Data on Stenbolone Metabolites

A human excretion study following a single oral 50 mg dose of Stenbolone acetate provided quantitative insights into its metabolism.[3] The parent compound, Stenbolone, was detectable for over 120 hours post-administration, with its cumulative excretion accounting for 6.6% of the ingested dose.[3] The identified metabolites were primarily excreted as glucuronide and sulfate conjugates.

| Metabolite | Chemical Name | Conjugation | Reference |

| Stenbolone | 17β-hydroxy-2-methyl-5α-androst-1-en-3-one | Glucuronide | [3] |

| M1 | 3α-hydroxy-2-methyl-5α-androst-1-en-17-one | Glucuronide | [3] |

| M2 | 3α-hydroxy-2ξ-methyl-5α-androst-17-one | Glucuronide | [3] |

| M3 (isomer 1) | 3ξ,16ξ-dihydroxy-2-methyl-5α-androst-1-en-17-one | Glucuronide | [3] |

| M4 (isomer 2) | 3ξ,16ξ-dihydroxy-2-methyl-5α-androst-1-en-17-one | Glucuronide | [3] |

| M5 (isomer 3) | 3ξ,16ξ-dihydroxy-2-methyl-5α-androst-1-en-17-one | Glucuronide | [3] |

| M6 | 16α-hydroxy-2-methyl-5α-androst-1-ene-3,17-dione | Glucuronide, Sulfate | [3] |

| M7 | 16β-hydroxy-2-methyl-5α-androst-1-ene-3,17-dione | Glucuronide, Sulfate | [3] |

| M8 | 16ξ,17β-dihydroxy-2-methyl-5α-androst-1-en-3-one | Glucuronide | [3] |

| M9 | 18-hydroxy-2-methyl-5α-androst-1-ene-3,17-dione | Glucuronide | [4] |

Experimental Protocols for Metabolite Identification

The identification of Stenbolone metabolites involves a multi-step process, from sample collection to sophisticated analytical techniques. The following outlines a typical experimental protocol based on published studies.[3]

Administration and Sample Collection

-

Subject: A healthy male volunteer.[3]

-

Dosage: A single oral dose of 50 mg of Stenbolone acetate.[3]

-

Sample Collection: Urine samples are collected at timed intervals for several days post-administration.[3]

Sample Preparation

-

Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase to cleave the glucuronide conjugates.[3][5]

-

Extraction: The deconjugated steroids are then extracted from the urine matrix using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method.[3][6]

-

Derivatization: To improve their volatility and thermal stability for gas chromatography analysis, the extracted metabolites are derivatized, for example, by forming trimethylsilyl (B98337) (TMS) ethers.[3][6]

Analytical Instrumentation

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the separation and identification of steroid metabolites.[3][5] The derivatized sample is injected into the GC, where individual metabolites are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter the mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for structural elucidation.[3]

The workflow for a typical Stenbolone metabolism study is depicted in the diagram below.

Caption: A typical experimental workflow for identifying Stenbolone metabolites.

Conclusion

The in vivo metabolism of Stenbolone is a complex process involving multiple enzymatic transformations, primarily occurring in the liver. The key metabolic pathways include A-ring reduction, 17-oxidation, and hydroxylation, followed by conjugation with glucuronic acid and sulfate. The identification and characterization of these metabolites are crucial for understanding the pharmacokinetics of Stenbolone and for developing robust analytical methods for its detection in various biological matrices. The experimental protocols outlined in this guide, centered around GC-MS analysis, have proven effective in elucidating the metabolic fate of this anabolic steroid. Further research utilizing advanced analytical techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) could provide even deeper insights into the minor metabolites and the overall metabolic profile of Stenbolone.

References

- 1. Pharmacokinetics of anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Studies on anabolic steroids--6. Identification of urinary metabolites of stenbolone acetate (17 beta-acetoxy-2-methyl-5 alpha-androst-1-en-3-one) in human by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on anabolic steroids--11. 18-hydroxylated metabolites of mesterolone, methenolone and stenbolone: new steroids isolated from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of designer steroid methylstenbolone in "nutritional supplement" using gas chromatography and tandem mass spectrometry: elucidation of its urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Anabolic and Androgenic Effects of Stenbolone in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stenbolone, also known as 2-methyl-5α-androst-1-en-17β-ol-3-one, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT). While never commercially marketed for medical use, its pharmacological profile has been of interest in the context of research into the structure-activity relationships of AAS. This technical guide provides an in-depth overview of the anabolic and androgenic effects of Stenbolone as determined in animal models, focusing on quantitative data, experimental protocols, and the underlying mechanisms of action.

Core Concepts: Anabolic and Androgenic Activity

Anabolic-androgenic steroids are characterized by their dual effects:

-

Anabolic effects refer to the promotion of tissue growth, particularly skeletal muscle (myotrophic activity), and the enhancement of protein synthesis.

-

Androgenic effects encompass the development and maintenance of male secondary sexual characteristics.

The therapeutic and illicit use of AAS often seeks to maximize anabolic effects while minimizing undesirable androgenic side effects. The dissociation between these two properties is a key focus of AAS research and is quantified by the anabolic-to-androgenic ratio.

Quantitative Assessment of Anabolic and Androgenic Effects

The primary method for quantifying the anabolic and androgenic potency of a steroid in animal models is the Hershberger assay . This bioassay, typically conducted in castrated male rats, measures the dose-dependent changes in the weight of specific androgen-responsive tissues.

-

Anabolic (Myotrophic) Activity: Assessed by the weight increase of the levator ani muscle.

-

Androgenic Activity: Assessed by the weight increase of the seminal vesicles and ventral prostate.

The ratio of the anabolic effect to the androgenic effect, relative to a reference steroid like testosterone (B1683101) propionate (B1217596), provides the anabolic-to-androgenic ratio.

Table 1: Reported Anabolic and Androgenic Activity of Stenbolone Acetate

| Compound | Anabolic Activity (relative to Testosterone) | Androgenic Activity (relative to Testosterone) | Anabolic:Androgenic Ratio |

| Stenbolone Acetate | 2.67 - 3.32 | 1.07 - 1.44 | ~2.5:1 |

| Testosterone (Reference) | 1.00 | 1.00 | 1:1 |

Note: The data presented is based on secondary sources and should be interpreted with caution. Direct consultation of primary literature, such as Vida's work, is recommended for definitive values.

Experimental Protocols

Hershberger Assay Protocol (Modified from OECD Test Guideline 441)

This protocol outlines the standardized procedure for assessing the anabolic and androgenic activity of a test compound like Stenbolone.

1. Animal Model:

-

Species: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strains).

-

Age at castration: Approximately 42 days.

-

Acclimation period: At least 7 days post-castration.

2. Experimental Groups:

-

Control Group: Vehicle administration only.

-

Reference Group: Testosterone propionate (TP) administration (e.g., 0.2-0.4 mg/kg/day).

-

Test Groups: Multiple dose levels of Stenbolone, typically administered subcutaneously or intramuscularly.

3. Dosing and Administration:

-

Duration: Daily for 10 consecutive days.

-

Route of Administration: Subcutaneous or intramuscular injection. The vehicle is typically corn oil or sesame oil.

-

Dose Selection: A dose-range finding study is often conducted to determine appropriate dose levels that elicit a response without causing systemic toxicity.

4. Endpoint Measurement:

-

Twenty-four hours after the final dose, the animals are euthanized.

-

The following tissues are carefully dissected and weighed (wet weight):

-

Levator ani muscle (anabolic indicator).

-

Seminal vesicles (androgenic indicator).

-

Ventral prostate (androgenic indicator).

-

Glans penis (androgenic indicator).

-

Cowper's glands (androgenic indicator).

-

5. Data Analysis:

-

Tissue weights are normalized to body weight.

-

Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the mean tissue weights of the test groups to the control and reference groups.

-

The anabolic and androgenic potencies are calculated relative to the effects of the reference steroid.

Androgen Receptor Binding Assay Protocol

This in vitro assay determines the affinity of a compound for the androgen receptor (AR).

1. Receptor Source:

-

Cytosolic fraction from androgen-sensitive tissues (e.g., rat prostate) or a recombinant human AR.

2. Ligand:

-

A radiolabeled androgen with high affinity for the AR (e.g., [³H]-R1881 or [³H]-DHT) is used as the tracer.

3. Competitive Binding:

-

A constant concentration of the radiolabeled ligand is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound (Stenbolone).

-

A non-specific binding control is included, which contains a high concentration of an unlabeled androgen to saturate all specific binding sites.

4. Separation and Quantification:

-

Bound and free radioligand are separated (e.g., by dextran-coated charcoal or filtration).

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

5. Data Analysis:

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to the IC50 of a reference androgen (e.g., DHT).

Table 2: Relative Binding Affinity of Various Androgens to the Human Androgen Receptor

| Compound | Relative Binding Affinity (RBA) % (DHT = 100%) |

| Dihydrotestosterone (DHT) | 100 |

| Testosterone | 50 |

| Nandrolone | 60 |

| Metribolone (R1881) | 120 |

Note: RBA values can vary depending on the specific assay conditions and receptor source.

Mechanism of Action: Signaling Pathways

The anabolic and androgenic effects of Stenbolone are mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.

Caption: Androgen Receptor Signaling Pathway for Stenbolone.

The binding of Stenbolone to the AR in the cytoplasm induces a conformational change, leading to the dissociation of heat shock proteins. The activated AR-Stenbolone complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-regulatory proteins and modulates the transcription of genes involved in protein synthesis and other cellular processes, ultimately resulting in the observed anabolic and androgenic effects.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vivo assessment of the anabolic and androgenic properties of a compound like Stenbolone.

Caption: Hershberger Assay Experimental Workflow.

Conclusion

Stenbolone is a synthetic anabolic-androgenic steroid that, based on available information, exhibits a favorable anabolic-to-androgenic ratio in animal models. Its mechanism of action is consistent with other AAS, involving binding to and activation of the androgen receptor to modulate gene expression. While a comprehensive set of primary data on its anabolic and androgenic potency is not widely published in contemporary peer-reviewed literature, the established methodologies of the Hershberger assay and androgen receptor binding assays provide a clear framework for its pharmacological characterization. Further research would be beneficial to fully elucidate the specific in vivo effects and signaling consequences of Stenbolone administration.

Scientific Review of Stenbolone (CAS 5197-58-0): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stenbolone, identified by CAS number 5197-58-0, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2] Despite its existence and classification, publicly available scientific literature on Stenbolone is notably sparse, primarily focusing on its chemical properties and metabolism in the context of sports doping control rather than in-depth pharmacological and mechanistic studies. This guide provides a comprehensive overview of the currently available scientific information on Stenbolone, including its chemical and physical properties, and a discussion of its metabolism. It must be noted that due to the limited research, detailed experimental protocols, extensive quantitative biological data, and defined signaling pathways are not well-documented in peer-reviewed literature.

Chemical and Physical Properties

Stenbolone, with the chemical name (5α,17β)-17-Hydroxy-2-methylandrost-1-en-3-one, is a crystalline solid.[1][3] Its chemical structure is closely related to other DHT derivatives such as drostanolone (B1670957) and 1-testosterone.[1] The physical and chemical properties of Stenbolone are summarized in Table 1.

Table 1: Physicochemical Properties of Stenbolone

| Property | Value | Reference |

| CAS Number | 5197-58-0 | [1][3] |

| Molecular Formula | C20H30O2 | [3] |

| Molecular Weight | 302.45 g/mol | [3] |

| Appearance | White crystalline powder | |

| Melting Point | 154-156 °C | |

| Boiling Point | 430.4 °C at 760 mmHg | |

| Solubility | Limited solubility in water | |

| Synonyms | 2-Methyl-5α-androst-1-en-17β-ol-3-one, 2-Methyl-δ1-DHT | [1] |

Biological Activity and Mechanism of Action

As an anabolic-androgenic steroid, Stenbolone's primary mechanism of action is presumed to be similar to other androgens: binding to and activating the androgen receptor (AR). This interaction would lead to the downstream regulation of gene transcription, resulting in the anabolic effects of increased protein synthesis and muscle growth, as well as androgenic effects.

Metabolism

The metabolism of Stenbolone has been investigated, primarily for the purpose of detecting its use in athletes. A study on the metabolism of stenbolone acetate (B1210297), the ester prodrug of Stenbolone, in humans provides the most detailed insights.

Experimental Protocol: Human Metabolism Study of Stenbolone Acetate

A single oral dose of stenbolone acetate was administered to a human volunteer. Urine samples were collected over a period of several days. The collected urine was then subjected to enzymatic hydrolysis (using β-glucuronidase and arylsulfatase) to cleave the conjugated metabolites. Following hydrolysis, the free steroids were extracted using liquid-liquid extraction. The extracted metabolites were then derivatized to form trimethylsilyl (B98337) (TMS) ethers to enhance their volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS).

Metabolic Pathways

The primary metabolic transformations of Stenbolone involve reductions and hydroxylations of the steroid nucleus. The identified metabolites are primarily excreted in the urine as glucuronide and sulfate (B86663) conjugates. The major metabolic reactions include:

-

Reduction of the A-ring: The double bond at the 1-position and the 3-keto group can be reduced.

-

Hydroxylation: Hydroxyl groups can be introduced at various positions on the steroid backbone.

A simplified logical flow of the metabolic process is depicted below.

References

Understanding the Pharmacokinetics of Stenbolone: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Stenbolone

Stenbolone is a derivative of dihydrotestosterone (B1667394) (DHT) and is structurally similar to other AAS such as drostanolone (B1670957) and 1-testosterone.[1] It was developed as an injectable AAS, typically as stenbolone acetate (B1210297), a C17β ester prodrug.[2] The esterification at the 17β-hydroxyl group is a common strategy to prolong the absorption and half-life of parenterally administered steroids.[3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Stenbolone is critical for evaluating its potential therapeutic efficacy and safety profile.

Pharmacokinetic Profile (Based on Limited Data and Analogs)

Due to the absence of dedicated preclinical ADME studies on Stenbolone, the following sections provide a projected profile based on human data for its acetate ester and general knowledge of AAS pharmacokinetics.

Absorption

Following intramuscular injection of its acetate ester, Stenbolone is expected to be slowly absorbed into the systemic circulation. The ester linkage is hydrolyzed by endogenous esterases to release the active parent compound, Stenbolone. The rate of absorption and subsequent bioavailability would largely depend on the vehicle of administration and the rate of hydrolysis. Oral administration of non-17α-alkylated steroids like Stenbolone generally results in poor bioavailability due to extensive first-pass metabolism in the liver.[3]

Distribution

Like other AAS, Stenbolone is anticipated to be highly bound to plasma proteins, such as albumin and sex hormone-binding globulin (SHBG). Its distribution would likely be extensive into target tissues with androgen receptors, such as skeletal muscle, as well as into organs involved in metabolism and excretion, like the liver and kidneys. The volume of distribution for AAS can be moderate. For instance, a selective androgen receptor modulator (SARM) studied in rats showed a moderate volume of distribution ranging from 1460–1560 ml/kg.[4][5]